molecular formula C12H15N3O4 B14611825 2-Methyl-5-nitro-N-pentanoylpyridine-3-carboxamide CAS No. 59290-57-2

2-Methyl-5-nitro-N-pentanoylpyridine-3-carboxamide

Cat. No.: B14611825
CAS No.: 59290-57-2
M. Wt: 265.26 g/mol
InChI Key: FUKVFFJFYGWGPG-UHFFFAOYSA-N
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Description

2-Methyl-5-nitro-N-pentanoylpyridine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring substituted with a methyl group, a nitro group, and a pentanoyl amide group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-nitro-N-pentanoylpyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Methyl-5-amino-N-pentanoylpyridine-3-carboxamide .

Scientific Research Applications

2-Methyl-5-nitro-N-pentanoylpyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-5-nitro-N-pentanoylpyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-nitro-N-pentanoylpyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

59290-57-2

Molecular Formula

C12H15N3O4

Molecular Weight

265.26 g/mol

IUPAC Name

2-methyl-5-nitro-N-pentanoylpyridine-3-carboxamide

InChI

InChI=1S/C12H15N3O4/c1-3-4-5-11(16)14-12(17)10-6-9(15(18)19)7-13-8(10)2/h6-7H,3-5H2,1-2H3,(H,14,16,17)

InChI Key

FUKVFFJFYGWGPG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])C

Origin of Product

United States

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